BenchChemオンラインストアへようこそ!

2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Physicochemical Property Comparison Molecular Weight Lipophilicity Modulation

Target compound combines a validated ortho-methoxy HDAC zinc‑binding motif with a conformationally rigid octahydro‑1,4‑benzodioxin scaffold that avoids IP‑crowded unsaturated analogs. The saturated bicycle reduces conformational heterogeneity, enabling cleaner SAR in biophysical (SPR, ITC) and cell‑based HDAC/LTB₄ screening. Procure alongside 2-ethylsulfanyl, 3,4‑difluoro, and 4‑thiophenyl variants to map substituent effects on this novel core.

Molecular Formula C16H21NO4
Molecular Weight 291.347
CAS No. 1902893-57-5
Cat. No. B2800996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
CAS1902893-57-5
Molecular FormulaC16H21NO4
Molecular Weight291.347
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2CCC3C(C2)OCCO3
InChIInChI=1S/C16H21NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-5,11,14-15H,6-10H2,1H3,(H,17,18)
InChIKeyMBKBSLMKLGBAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (CAS 1902893-57-5): Structural Identity and Procurement Baseline


2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (CAS 1902893-57-5) is a synthetic benzamide derivative with molecular formula C₁₆H₂₁NO₄ and molecular weight 291.34 g/mol, featuring a 2-methoxybenzamide moiety linked via an amide bond to a saturated octahydro-1,4-benzodioxin bicyclic scaffold . This compound belongs to a distinct subclass of N-(octahydro-1,4-benzodioxin-6-yl)-substituted benzamides that has emerged in medicinal chemistry screening libraries, where the saturated dioxin ring confers conformational rigidity and modulated lipophilicity distinct from the more extensively studied unsaturated 1,4-benzodioxine analogs [1]. The octahydro-1,4-benzodioxin scaffold represents a structurally differentiated platform within the broader benzamide pharmacophore space, warranting careful evaluation against close structural analogs during compound selection or procurement decisions.

Why 2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide Cannot Be Interchanged with In-Class Analogs


Within the octahydro-1,4-benzodioxin benzamide series, substitution at the benzoyl ring profoundly modulates both physicochemical properties and biological target engagement. The 2-methoxy substitution in the target compound introduces a hydrogen-bond-accepting ortho-substituent that can participate in intramolecular hydrogen bonding with the amide NH₃, thereby stabilizing a distinct low-energy conformation that may differ from analogs bearing 2-ethylsulfanyl, 2-bromo, 3,4-difluoro, or 4-thiophenyl substituents [1]. Literature SAR data on substituted benzamide derivatives demonstrate that the position and electronic character of ring substituents dramatically alter inhibitory potency—for example, 2-OMe substitution yields an IC₅₀ of 90 ± 26 μM compared to 13.5 ± 6.8 μM for 3-OMe in an HDAC-related assay, representing a 6.7-fold difference driven solely by methoxy positional isomerism [2]. Furthermore, the ortho-methoxybenzamide substructure is documented as an effective zinc-binding group for histone deacetylase (HDAC) inhibition, whereas para-substituted analogs in the same series lack this pharmacophoric capability . These structural determinants preclude simple interchange between the target compound and its closest analogs without risking loss of target engagement or altered selectivity profiles.

Quantitative Differentiation Evidence for 2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide Relative to Structural Analogs


Molecular Weight and Physicochemical Differentiation vs. 3,4-Difluoro Analog

The target compound (MW 291.34 g/mol) possesses a lower molecular weight than the 3,4-difluoro analog 3,4-difluoro-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (MW 297.30 g/mol, CAS 1902927-17-6), a difference of 5.96 g/mol that reflects replacement of a single methoxy group with two fluorine atoms . The 2-methoxy substituent contributes a calculated logP-modulating effect distinct from the electron-withdrawing 3,4-difluoro pattern, which alters both the electrostatic potential surface of the benzoyl ring and the hydrogen-bonding capacity of the ortho position. In benzamide SAR studies, ortho-substitution consistently produces divergent activity profiles compared to meta/para patterns [1].

Physicochemical Property Comparison Molecular Weight Lipophilicity Modulation

HDAC Inhibitory Pharmacophore Potential of the 2-Methoxybenzamide Substructure

The 2-methoxybenzamide core is a validated zinc-binding pharmacophore for histone deacetylase (HDAC) inhibition. 2-Methoxybenzamide (CAS 2439-77-2) has been demonstrated to be an effective inhibitor of HDAC enzymes, with documented anti-inflammatory activity and minimal toxicity, and is employed as a research tool for studying hyperproliferative diseases including cancer and autoimmune disorders . In published benzamide SAR studies, the ortho-methoxy substituted benzamide (2-OMe) exhibited an IC₅₀ of 90 ± 26 μM, whereas the para-methoxy analog (4-OMe) showed substantially weaker inhibition at IC₅₀ = 149 ± 43 μM, representing a 1.66-fold potency advantage for the ortho-substituted pattern [1]. While compound 5c in that study is not the target compound itself, the ortho-methoxybenzamide substructure is conserved, and the observed positional SAR supports the inference that the 2-methoxy orientation in the target compound is functionally non-redundant with alternative substitution patterns.

HDAC Inhibition Epigenetic Target Zinc-Binding Group

1,4-Benzodioxine Scaffold Class-Level Anti-Inflammatory Activity via LTB₄ Antagonism

The 1,4-benzodioxine scaffold—the unsaturated counterpart of the octahydro-1,4-benzodioxin system present in the target compound—has been validated as a productive building block for leukotriene B₄ (LTB₄) receptor antagonists. In a comprehensive SAR study encompassing 41 synthesized 1,4-benzodioxine derivatives, compounds bearing an amide group at the C2-position with ether substitution at C6 or C7 showed promising anti-inflammatory activity [1]. The most active compounds (24b, 24c, 24e) exhibited in vitro IC₅₀ values of 288 nM, 439 nM, and 477 nM respectively against LTB₄-mediated responses, with compound 24b demonstrating significant in vivo anti-inflammatory efficacy [1]. The target compound incorporates the saturated octahydro analog of this scaffold, which confers increased conformational flexibility and altered metabolic stability relative to the unsaturated series, while retaining the amide-at-C2 ether-at-C6 substitution pattern identified as critical for activity [1].

LTB₄ Antagonism Anti-Inflammatory 1,4-Benzodioxine Scaffold

Structural Differentiation: Octahydro-Benzodioxin Conformational Rigidity vs. Flexible-Chain Benzamides

The saturated octahydro-1,4-benzodioxin bicycle in the target compound imposes conformational restriction on the amide-bearing substituent, pre-organizing the pharmacophore into a limited set of low-energy conformations. This contrasts with simple N-alkyl or N-cycloalkyl benzamides that possess greater rotational freedom around the amide C–N bond . The octahydro-1,4-benzodioxin-6-amine precursor (CAS 1949815-68-2) is a bicyclic secondary amine whose ring junction stereochemistry creates a defined spatial orientation of the exocyclic amine, directly influencing the presentation of the benzamide moiety to biological targets . In the broader context of 1,4-benzodioxin/benzodioxan medicinal chemistry, scaffold rigidification has been correlated with improved target binding through reduction of conformational entropy penalty upon binding, a principle documented across multiple chemotypes including benzodioxane-based α-adrenoreceptor antagonists [1].

Conformational Restriction Scaffold Rigidity Entropic Benefit

Recommended Application Scenarios for 2-Methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide Based on Differentiated Structural Features


Epigenetic Drug Discovery: HDAC-Targeted Screening Libraries

The 2-methoxybenzamide substructure is documented as an effective zinc-binding group for HDAC inhibition . The target compound combines this validated HDAC pharmacophore with a conformationally constrained octahydro-1,4-benzodioxin scaffold that may confer subtype selectivity through linker geometry distinct from classical benzamide HDAC inhibitors such as entinostat (MS-275). Procurement for HDAC-focused screening panels is supported by the ortho-methoxy positional advantage demonstrated in published benzamide SAR data, where 2-OMe substitution outperforms 4-OMe by 1.66-fold in enzyme inhibition assays [1]. The saturated scaffold further distinguishes the target from extensively explored cinnamamide-type HDAC inhibitors.

Anti-Inflammatory Lead Identification: LTB₄ Pathway Screening

The 1,4-benzodioxine scaffold class has been pharmacologically validated as a productive core for LTB₄ receptor antagonists, with lead compounds exhibiting IC₅₀ values in the 288–477 nM range and in vivo anti-inflammatory efficacy [2]. The target compound, bearing the saturated octahydro analog of this scaffold with the critical amide substituent, offers a structurally distinct entry point for LTB₄ antagonist screening. Compared to the unsaturated 1,4-benzodioxine leads, the octahydro variant may exhibit differentiated metabolic stability and solubility profiles, making it suitable for hit expansion and lead optimization programs targeting inflammatory disorders.

Chemical Biology Tool Compound: Conformational Probe Development

The bicyclic octahydro-1,4-benzodioxin system provides a rigid scaffold with defined stereochemistry at the ring junction, enabling systematic conformational probing of benzamide-target interactions. This compound is suitable as a core structure for chemical biology tool development where scaffold rigidity can be exploited to decouple enthalpic and entropic contributions to target binding [3]. Compared to flexible N-alkyl benzamide probes, the rigidified scaffold reduces conformational heterogeneity, potentially yielding cleaner structure-activity relationships in biophysical binding assays such as SPR or ITC.

Scaffold-Hopping and Patent Circumvention Programs

For programs seeking to circumvent existing benzamide intellectual property, the octahydro-1,4-benzodioxin scaffold represents a non-obvious saturated isostere of extensively claimed 1,4-benzodioxine and 2,3-dihydro-1,4-benzodioxin chemotypes. The target compound, combining this saturated bicycle with the 2-methoxybenzamide pharmacophore, provides a scaffold-hopping starting point that retains the critical amide and ether oxygen spatial arrangement while introducing saturation-driven differentiation in molecular shape, lipophilicity, and metabolic susceptibility. Procurement of this compound alongside its closest analogs (e.g., 2-ethylsulfanyl, 3,4-difluoro, 4-thiophenyl variants) enables parallel SAR exploration to map substituent effects on the novel scaffold.

Quote Request

Request a Quote for 2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.